3,5-Dichloro-2-(difluoromethoxy)benzamide
Description
Chemical Classification and Nomenclature
3,5-Dichloro-2-(difluoromethoxy)benzamide belongs to the benzamide class of organic compounds, specifically categorized as an aromatic amide with multiple halogen substituents. The compound is systematically classified as a substituted benzamide derivative, where the benzene ring contains two chlorine atoms positioned at the 3 and 5 carbons, and a difluoromethoxy group located at the 2 position relative to the carboxamide functional group.
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating it as 3,5-dichloro-2-(difluoromethoxy)benzamide. This naming convention precisely indicates the spatial arrangement of substituents around the benzene ring, with the carboxamide group serving as the reference point for positional numbering. The Chemical Abstracts Service has assigned this compound the registry number 1803830-88-7, providing a unique identifier for chemical databases and regulatory documentation.
Alternative nomenclature systems refer to this compound using various descriptive approaches. The molecular descriptor language identifies it through its Simplified Molecular Input Line Entry System code as O=C(N)C1=CC(Cl)=CC(Cl)=C1OC(F)F, which provides a linear representation of the molecular structure. This systematic approach ensures unambiguous identification across different chemical information systems and research platforms.
The compound is classified within the broader category of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds that impart unique physical and chemical properties. Within this classification, it specifically represents a difluoromethoxy-substituted aromatic system, combining the stability of aromatic benzamide structures with the distinctive characteristics conferred by fluorine incorporation.
Historical Context in Organofluorine Chemistry
The development of compounds like 3,5-Dichloro-2-(difluoromethoxy)benzamide occurs within the broader historical framework of organofluorine chemistry, a field that has undergone dramatic evolution since its inception in the nineteenth century. The foundational work in organofluorine chemistry began before elemental fluorine itself was isolated, with early researchers like Dumas and Péligot preparing the first organofluorine compound, methyl fluoride, from dimethyl sulfate in 1835.
Alexander Borodin's pioneering work in 1862 established the first nucleophilic replacement of a halogen atom by fluoride, demonstrating the halogen exchange methodology that would become fundamental to fluorochemical industry practices. This early work laid the groundwork for the systematic introduction of fluorine atoms into organic molecules, a process that would eventually enable the synthesis of complex polyfluorinated compounds such as 3,5-Dichloro-2-(difluoromethoxy)benzamide.
The industrial development of organofluorine chemistry accelerated dramatically during World War II, when the Manhattan Project required materials that could withstand exposure to uranium hexafluoride. This period marked the transition from academic curiosity to practical application, driving the development of synthetic methodologies that could produce fluorinated compounds on an industrial scale. The expertise gained during this period established the foundation for subsequent advances in pharmaceutical and agrochemical applications of organofluorine compounds.
The post-war period witnessed significant advances in fluorination methodologies, including the introduction of electrophilic fluorinating agents and electrochemical fluorination techniques developed by Joseph H. Simons in the 1930s. These developments enabled the synthesis of carbon-fluorine bonds without requiring elemental fluorine, making fluorinated compound synthesis more accessible and safer for researchers. The discovery of anticancer activity in 5-fluorouracil in 1957 sparked renewed interest in fluorinated pharmaceuticals, establishing organofluorine chemistry as a crucial field for drug development.
Chemical Identity Parameters
The molecular structure of 3,5-Dichloro-2-(difluoromethoxy)benzamide is defined by its molecular formula C8H5Cl2F2NO2, indicating a composition that includes eight carbon atoms, five hydrogen atoms, two chlorine atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms. This elemental composition results in a molecular weight of 256.03 grams per mole, placing it within the range typical of small molecule pharmaceutical intermediates and specialty chemicals.
The compound's physical properties reflect the influence of its halogenated structure on molecular behavior. Predictive computational models suggest a boiling point of approximately 397.4 ± 42.0 degrees Celsius, indicating substantial thermal stability characteristic of heavily substituted aromatic compounds. The calculated density of 1.593 ± 0.06 grams per cubic centimeter demonstrates the significant mass contribution of the multiple halogen substituents.
Solubility characteristics indicate that the compound exhibits limited aqueous solubility but demonstrates compatibility with polar aprotic solvents such as dimethyl sulfoxide. This solubility profile is consistent with the compound's amphiphilic nature, where the benzamide moiety provides some polarity while the halogenated substituents contribute hydrophobic character. The predicted acid dissociation constant value of 7.59 ± 0.35 suggests that the compound exhibits neutral behavior under physiological conditions.
Storage and handling requirements specify maintenance at temperatures of negative twenty degrees Celsius to ensure long-term stability. This temperature requirement reflects the potential for degradation pathways that may be activated at higher temperatures, particularly those involving the difluoromethoxy group which represents a relatively reactive functional moiety within the overall molecular structure.
Structural Significance in Benzamide Derivatives
The structural architecture of 3,5-Dichloro-2-(difluoromethoxy)benzamide exemplifies the sophisticated design principles employed in modern benzamide derivative development. Benzamides constitute a significant class of compounds characterized by the presence of a benzene ring attached to a carboxamide group, with this particular compound representing an advanced example of multisubstituted aromatic amide chemistry.
The strategic placement of chlorine atoms at the 3 and 5 positions creates a symmetrical substitution pattern that significantly influences the compound's electronic properties and reactivity profile. This dichlorinated arrangement enhances the electrophilic character of the aromatic ring while simultaneously providing steric protection for the adjacent difluoromethoxy substituent. The electron-withdrawing nature of the chlorine atoms activates the aromatic system toward nucleophilic substitution reactions, expanding the compound's utility as a synthetic intermediate.
The difluoromethoxy group at the 2 position represents a particularly significant structural feature, combining the unique properties of fluorine substitution with ether functionality. This group contributes both electronic and steric effects that distinguish the compound from simpler benzamide derivatives. The carbon-fluorine bonds within the difluoromethoxy moiety are among the strongest bonds in organic chemistry, providing exceptional chemical stability while simultaneously influencing the compound's lipophilicity and metabolic characteristics.
Comparative analysis with related benzamide structures reveals that the combination of dichloro and difluoromethoxy substitution patterns creates a unique electronic environment within the aromatic system. The compound can undergo several types of chemical transformations, including oxidation reactions that may convert the amide group to corresponding carboxylic acid derivatives, reduction processes that can modify the carbonyl functionality, and substitution reactions that may replace the halogen atoms with various nucleophiles.
The molecular conformation of 3,5-Dichloro-2-(difluoromethoxy)benzamide likely exhibits restricted rotation around the carbon-nitrogen amide bond due to partial double bond character, while the difluoromethoxy group may adopt preferred orientations that minimize steric interactions with adjacent substituents. These conformational preferences influence the compound's three-dimensional structure and its potential interactions with biological targets or synthetic reagents.
The compound's classification within the broader family of organofluorine benzamides positions it as part of a growing class of molecules that combine the beneficial properties of fluorine incorporation with the established pharmaceutical relevance of benzamide scaffolds. This structural combination has proven particularly valuable in medicinal chemistry applications, where the enhanced metabolic stability and altered physicochemical properties conferred by fluorine substitution can significantly improve drug-like characteristics.
Properties
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO2/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHNBICCRYVQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(difluoromethoxy)benzamide typically involves the reaction of 3,5-dichloro-2-(difluoromethoxy)benzoic acid with an appropriate amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-2-(difluoromethoxy)benzamide can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 3 and 5 undergo substitution reactions due to activation by the electron-withdrawing difluoromethoxy and amide groups.
Mechanism :
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The amide group directs nucleophiles to the para position relative to itself, favoring substitution at C-5 or C-3 depending on steric and electronic factors.
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Difluoromethoxy’s strong electron-withdrawing effect enhances electrophilicity at adjacent positions .
Amide Hydrolysis
The benzamide moiety can be hydrolyzed under acidic or basic conditions to form carboxylic acid derivatives.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 3,5-Dichloro-2-(difluoromethoxy)benzoic acid | 85% | |
| NaOH (50%), H₂O₂, 20–30°C, 2 hrs | Sodium salt of the benzoic acid | 90% |
Key Observations :
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Oxidative hydrolysis with H₂O₂/KOH selectively converts the amide to a carboxylate without affecting halogen substituents .
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Acidic hydrolysis preserves the difluoromethoxy group but may require extended reflux times.
Cross-Coupling Reactions
The chlorines participate in transition metal-catalyzed couplings, enabling C–C bond formation.
| Catalyst System | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Arylboronic acids | Biaryl derivatives | 65–78% | |
| ZnBr₂, 2-MeTHF, 60°C, 18 hrs | Benzyl bromides | Benzyl-substituted benzamides | 82% |
Mechanistic Notes :
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Palladium-mediated Suzuki coupling occurs preferentially at the less hindered C-5 position .
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Zinc catalysis avoids homocoupling byproducts seen in traditional Pd systems .
Functional Group Transformations
Difluoromethoxy Reactivity :
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Stable under basic conditions but susceptible to hydrolysis via SN2 pathways in concentrated H₂SO₄, yielding hydroxyl groups .
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Participates in radical reactions under UV light, forming dimeric ethers .
Amide Functionalization :
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Reductive amination with LiAlH₄ converts the amide to a primary amine (yield: 45%).
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Grignard reagents add to the carbonyl group, forming tertiary alcohols (e.g., with MeMgBr, yield: 68%).
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,5-Dichloro-2-(difluoromethoxy)benzamide is , with a molecular weight of approximately 237.07 g/mol. The compound features a benzamide structure with dichloro and difluoromethoxy substituents that enhance its reactivity and interaction with biological targets.
Medicinal Chemistry
3,5-Dichloro-2-(difluoromethoxy)benzamide has been investigated for its potential as a therapeutic agent. Some notable applications include:
- Phosphodiesterase (PDE) Inhibition : The compound has shown promise as an inhibitor of phosphodiesterase type IV (PDE4), which is significant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors can reduce inflammation and improve airway function by modulating cyclic AMP levels .
- Anti-inflammatory Properties : Studies suggest that this compound may be effective against various inflammatory conditions by targeting mediators such as tumor necrosis factor (TNF) and interleukins. It has potential applications in treating skin diseases like psoriasis and allergic dermatitis .
Research indicates that 3,5-Dichloro-2-(difluoromethoxy)benzamide interacts with specific enzymes and receptors within biological systems:
- Enzyme Modulation : The compound may bind to active sites on enzymes, altering their activity. This mechanism could lead to reduced oxidative stress responses and improved cellular function .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
Industrial Applications
In addition to its medicinal uses, 3,5-Dichloro-2-(difluoromethoxy)benzamide serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups. This application is particularly relevant in developing specialty chemicals and pharmaceuticals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | PDE4 Inhibition | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Antimicrobial Testing | Showed activity against several bacterial strains, indicating potential for antibiotic development. |
| Study C | Skin Disease Treatment | Reduced symptoms in animal models of psoriasis when administered topically. |
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3,5-Dichloro-2-(difluoromethoxy)benzamide are compared below with four analogous compounds: roflumilast , pronamide , 4,5-dichloro-2-(trifluoromethyl)benzimidazole , and etobenzanid . Key differences in substituents, applications, and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
Roflumilast vs. Target Compound: Roflumilast includes a cyclopropylmethoxy group (3-OCH₂C₃H₅) and a pyridinyl amine (N-(3,5-Cl₂-4-pyridinyl)), which are critical for PDE4 binding and anti-inflammatory activity. The target compound lacks these groups, suggesting it may serve as a synthetic precursor . The difluoromethoxy group in both compounds improves metabolic stability compared to non-fluorinated analogs .
Pronamide :
- A herbicidal benzamide with a bulky N-(1,1-dimethylpropynyl) group. This substituent disrupts plant cell division, unlike the target compound’s simpler amide structure .
The trifluoromethyl group increases toxicity compared to the target compound’s difluoromethoxy group .
Etobenzanid :
- Contains an ethoxymethoxy (-OCH₂OCH₂CH₃) group, which enhances pesticidal activity but reduces metabolic stability compared to the target compound’s difluoromethoxy group .
Degradation and Stability
- Roflumilast degrades under acidic/alkaline conditions to form products like N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide , highlighting the importance of substituent stability in drug design .
Biological Activity
3,5-Dichloro-2-(difluoromethoxy)benzamide, with the CAS number 1803830-88-7, is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The structure of 3,5-Dichloro-2-(difluoromethoxy)benzamide features a benzamide core substituted with dichloro and difluoromethoxy groups. This unique substitution pattern is believed to enhance its interaction with biological targets.
The biological activity of 3,5-Dichloro-2-(difluoromethoxy)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Biological Activity
Research indicates that 3,5-Dichloro-2-(difluoromethoxy)benzamide exhibits several biological activities:
- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains by targeting the FtsZ protein, a crucial component in bacterial cell division. The presence of fluorine atoms in the structure contributes to increased hydrophobic interactions with the target protein .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions through modulation of phosphodiesterase (PDE) activity, particularly PDE4D, which is involved in memory and learning processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of 3,5-Dichloro-2-(difluoromethoxy)benzamide:
- Antibacterial Efficacy :
-
Anti-inflammatory Mechanisms :
- Research highlighted its role in reducing inflammatory markers in vitro. The compound was found to downregulate pro-inflammatory cytokines in macrophage cultures, indicating a mechanism that could be beneficial for inflammatory diseases .
- Cognitive Function Studies :
Comparative Analysis
To understand the relative efficacy of 3,5-Dichloro-2-(difluoromethoxy)benzamide compared to similar compounds, a comparison table is provided below:
| Compound Name | Antibacterial Activity | Anti-inflammatory Effects | Cognitive Enhancement |
|---|---|---|---|
| 3,5-Dichloro-2-(difluoromethoxy)benzamide | High | Moderate | Significant |
| 2,6-Difluorobenzamide | Moderate | Low | Moderate |
| Roflumilast (PDE4 inhibitor) | Low | High | Moderate |
Q & A
Basic Questions
Q. What are the common synthetic routes for 3,5-Dichloro-2-(difluoromethoxy)benzamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing intermediates (e.g., substituted benzoyl chlorides) with amines in polar aprotic solvents like DMSO or ethanol. For example, refluxing 3,5-dichloro-2-(difluoromethoxy)benzoyl chloride with a primary amine in ethanol under acidic conditions (e.g., glacial acetic acid) yields the target benzamide. Post-reaction purification often employs recrystallization using ethanol/water mixtures to achieve high purity (65–70% yield) .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm electronic environments (e.g., deshielding effects from Cl and F atoms) .
- IR Spectroscopy : Peaks at ~1638 cm (amide C=O stretch) and ~1350 cm (C-F/C-Cl vibrations) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 342.02 for related benzamide derivatives) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages to confirm purity .
Q. What purification techniques are recommended post-synthesis?
- Methodology : Recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are effective. For thermally stable derivatives, vacuum distillation may be used to remove volatile byproducts .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) are refined using SHELXL. Key steps include:
- Data Integration : SHELXS for initial structure solution via direct methods.
- Refinement : SHELXL iteratively adjusts positional and thermal parameters, incorporating constraints for Cl/F disorder if present.
- Validation : R-factors (<5%) and electron density maps ensure accuracy. SHELX is robust for small-molecule refinement, even with twinned data .
Q. How do electronic effects of substituents influence reactivity in nucleophilic acyl substitution?
- Analysis : The electron-withdrawing -Cl and -OCHF groups activate the benzamide carbonyl toward nucleophilic attack. Computational studies (DFT) can quantify electrophilicity at the carbonyl carbon. For example, Hammett σ values for -Cl (+0.23) and -OCHF (+0.34) predict enhanced reactivity compared to unsubstituted benzamides. Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines, hydrazines) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., cell lines, incubation times).
- Control Experiments : Use inhibitors/agonists to confirm target specificity (e.g., PDE4 inhibition assays for Roflumilast analogs) .
- Meta-Analysis : Compare data across studies using tools like Prism or R to account for variability in assay protocols .
Q. How does polymorphism affect the stability and bioavailability of this benzamide?
- Analysis : Polymorph screening via differential scanning calorimetry (DSC) and powder XRD identifies stable forms. For example, orthorhombic Form II (metastable) transitions to rhombic Form I upon storage. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal packing with dissolution rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
